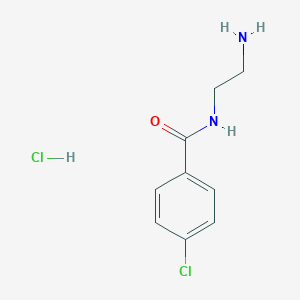








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([NH2:14])[CH2:12][NH2:13]>CCOCC>[ClH:1].[NH2:13][CH2:12][CH2:11][NH:14][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
the white residue is rinsed twice with ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating the ether solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with ethyl acetate in order
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the neutral constituents
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporating the chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
into the hydrochloride and recrystallization from ethanol/ether, there
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([NH2:14])[CH2:12][NH2:13]>CCOCC>[ClH:1].[NH2:13][CH2:12][CH2:11][NH:14][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
6.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
the white residue is rinsed twice with ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating the ether solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with ethyl acetate in order
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the neutral constituents
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporating the chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
into the hydrochloride and recrystallization from ethanol/ether, there
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |